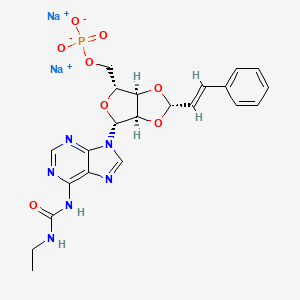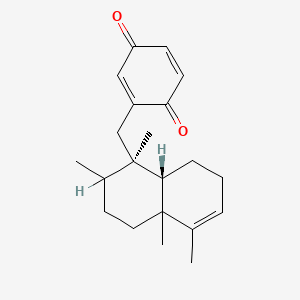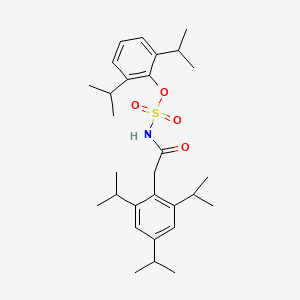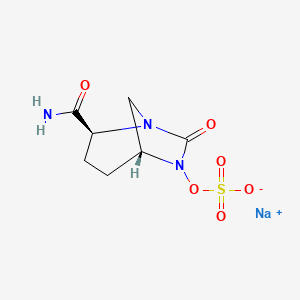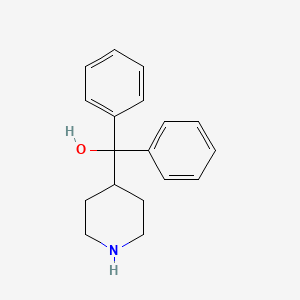
氮杂环己醇
概述
描述
科学研究应用
阿扎环醇已被用于各种科学研究应用,包括:
作用机制
阿扎环醇通过与特定的分子靶标和通路相互作用来发挥其作用。 已知它可以阻断麦角碱对周围组织的影响并稳定膜免受低渗冲击 . 这些作用中涉及的确切分子靶标和通路仍在研究中。
与相似化合物的比较
阿扎环醇在结构上与非索非那定和特非那定等化合物相似,这些化合物是用于治疗过敏性疾病的抗组胺药 . 与这些化合物不同,阿扎环醇不具有显著的抗组胺特性,主要用于减轻精神病患者的幻觉 . 其他类似的化合物包括哌丙酯,它是阿扎环醇的异构体,但具有精神兴奋作用 .
生化分析
Biochemical Properties
Azacyclonol plays a significant role in biochemical reactions, particularly as a central nervous system depressant. It interacts with various enzymes and proteins, including cytochrome P450 (CYP) isoforms such as CYP3A4 . This interaction is crucial for the metabolism of Azacyclonol, as it is a major metabolite of the antihistamine terfenadine . The compound also affects the transmission through sympathetic ganglia, reducing electrically stimulated contractile responses .
Cellular Effects
Azacyclonol influences various cellular processes and types of cells. It has been shown to decrease coordinated locomotor activity in mice and reduce hyperactivity induced by substances like pipradol, D-amphetamine, morphine, and cocaine . Additionally, Azacyclonol increases the duration of sleeping time induced by hexobarbital . These effects suggest that Azacyclonol impacts cell signaling pathways and cellular metabolism, leading to altered cell function.
Molecular Mechanism
At the molecular level, Azacyclonol exerts its effects through several mechanisms. It binds to specific receptors and enzymes, inhibiting or activating them as needed. For example, Azacyclonol is known to stabilize membranes against hyposmotic shock and block the release of norepinephrine (NE) . This stabilization is crucial for its role in diminishing hallucinations and providing a calming effect on the central nervous system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azacyclonol change over time. The compound’s stability and degradation are essential factors in its long-term impact on cellular function. Studies have shown that Azacyclonol must be injected directly into the central nervous system to block the effects of mescaline on peripheral tissues . This direct injection highlights the importance of understanding the temporal dynamics of Azacyclonol’s effects.
Dosage Effects in Animal Models
The effects of Azacyclonol vary with different dosages in animal models. At doses of 71, 142, and 213 mg/kg, Azacyclonol reduces coordinated locomotor activity in mice by more than 50% . Additionally, at a dose of 142 mg/kg, it decreases hyperactivity induced by various stimulants . High doses may lead to toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings.
Metabolic Pathways
Azacyclonol is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. It is a major active metabolite of terfenadine, formed by the N-dealkylation process mediated by CYP3A4 . This metabolic pathway is crucial for the compound’s pharmacological activity and its role in reducing the effects of histamine .
Transport and Distribution
Within cells and tissues, Azacyclonol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. The compound’s lipophilic nature allows it to cross cell membranes easily, contributing to its widespread distribution in the central nervous system .
Subcellular Localization
Azacyclonol’s subcellular localization is essential for its activity and function. It is known to stabilize membranes and block the release of neurotransmitters like norepinephrine . This localization is directed by specific targeting signals and post-translational modifications that ensure Azacyclonol reaches the appropriate cellular compartments.
准备方法
阿扎环醇是通过将 4-溴吡啶与二苯甲酮进行有机金属加成,然后将吡啶杂环体系催化氢化至相应的哌啶而合成的 . 这种方法涉及使用特定的试剂和条件来获得所需的产物。
化学反应分析
阿扎环醇会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括:
氧化: 阿扎环醇可以被氧化形成不同的产物,具体取决于使用的氧化剂。
还原: 阿扎环醇的还原会导致形成不同的还原产物。
取代: 阿扎环醇可以进行取代反应,其中一个或多个原子被其他原子或基团取代。
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
相似化合物的比较
Azacyclonol is structurally similar to compounds like fexofenadine and terfenadine, which are antihistamines used to treat allergic conditions . unlike these compounds, azacyclonol does not possess significant antihistamine properties and is primarily used for its ability to diminish hallucinations in psychotic individuals . Other similar compounds include pipradrol, which is a positional isomer of azacyclonol but has psychostimulant effects .
属性
IUPAC Name |
diphenyl(piperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMISODWVFHHWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1798-50-1 (hydrochloride) | |
| Record name | Azacyclonol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045280 | |
| Record name | Azacyclonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14741441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
115-46-8 | |
| Record name | Azacyclonol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azacyclonol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azacyclonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azacyclonol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZACYCLONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MMR990PEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
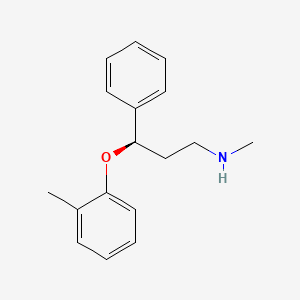
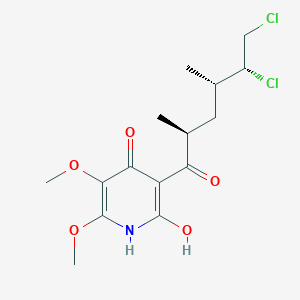
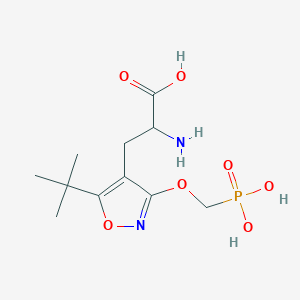
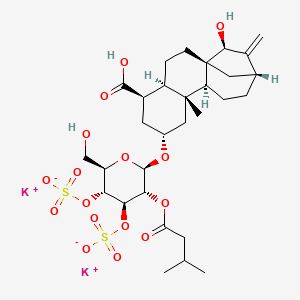
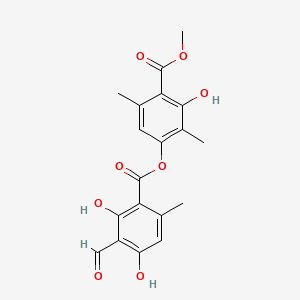
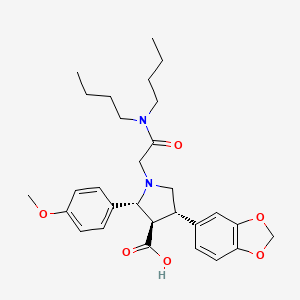
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
